Ethyl 3-(4-Isobutylphenyl)acrylate
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Overview
Description
Ethyl 3-(4-Isobutylphenyl)acrylate is a chemical compound belonging to the class of acrylates. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure, which includes an ethyl ester group and a phenyl ring substituted with an isobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Isobutylphenyl)acrylate typically involves the esterification of 3-(4-Isobutylphenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Isobutylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-(4-Isobutylphenyl)acrylic acid.
Reduction: Formation of 3-(4-Isobutylphenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-Isobutylphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Isobutylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 3-(4-Isobutylphenyl)acrylic acid, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-Methylphenyl)acrylate
- Ethyl 3-(4-Ethylphenyl)acrylate
- Ethyl 3-(4-Propylphenyl)acrylate
Uniqueness
Ethyl 3-(4-Isobutylphenyl)acrylate is unique due to its isobutyl substitution on the phenyl ring, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1256636-24-4 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
ethyl 3-[4-(2-methylpropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
AVKJHNLUCYTIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |
Synonyms |
Ethyl 3-(4-Isobutylphenyl)acrylate |
Origin of Product |
United States |
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